Ethyl 6-((2-methoxyethyl)(methyl)amino)pyridazine-3-carboxylate

Medicinal chemistry Fragment-based drug discovery Parallel synthesis

Ethyl 6-((2-methoxyethyl)(methyl)amino)pyridazine-3-carboxylate (CAS 2098057-77-1) offers orthogonal reactivity: the 3-ethyl ester hydrolyzes/amidates selectively, while the 6-tertiary amine provides solubilization with zero HBD. Pre-functionalized eastern hemisphere eliminates 1-2 synthetic steps vs. starting from 6-chloropyridazine. Ideal for kinase inhibitor library synthesis targeting ALK/c-Met. Supplied at 95% purity for non-human research.

Molecular Formula C11H17N3O3
Molecular Weight 239.27 g/mol
CAS No. 2098057-77-1
Cat. No. B1479418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-((2-methoxyethyl)(methyl)amino)pyridazine-3-carboxylate
CAS2098057-77-1
Molecular FormulaC11H17N3O3
Molecular Weight239.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN=C(C=C1)N(C)CCOC
InChIInChI=1S/C11H17N3O3/c1-4-17-11(15)9-5-6-10(13-12-9)14(2)7-8-16-3/h5-6H,4,7-8H2,1-3H3
InChIKeyKMNKMWWJQRJUPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-((2-methoxyethyl)(methyl)amino)pyridazine-3-carboxylate (CAS 2098057-77-1): A Functionalized Pyridazine Building Block for Kinase-Targeted Library Synthesis


Ethyl 6-((2-methoxyethyl)(methyl)amino)pyridazine-3-carboxylate (CAS 2098057-77-1) is a 3,6-disubstituted pyridazine derivative (C11H17N3O3, MW 239.27 g/mol) typically supplied at 95% purity for non-human research use only . The compound features an ethyl ester at the 3-position and a 2-methoxyethyl(methyl)amino group at the 6-position of the pyridazine ring. Pyridazine-3-carboxylates and their carboxamide analogs have been disclosed as kinase inhibitor scaffolds, particularly targeting ALK and c-Met [1]. The specific substitution pattern of this compound—combining an ester handle with a solubilizing tertiary amino side chain—positions it as a versatile intermediate for medicinal chemistry campaigns requiring elaboration at either terminus.

Why Ethyl 6-((2-methoxyethyl)(methyl)amino)pyridazine-3-carboxylate Cannot Be Replaced by Free Acid, Methyl Ester, or Hydroxyethyl Analogs


Within the 6-((2-methoxyethyl)(methyl)amino)pyridazine-3-carboxylate series, three structurally related compounds—the target ethyl ester (CAS 2098057-77-1), the methyl ester (CAS 2098012-17-8), and the free carboxylic acid (CAS 1247904-24-0)—differ only at the 3-position ester/acid group, yet this single functional group dictates divergent reactivity, solubility, and synthetic utility . The ethyl ester provides a balance of lipophilicity and hydrolytic stability that the methyl ester lacks for transesterification reactions, while the free acid requires activation (e.g., HATU, EDCI) for amide bond formation. The hydroxyethyl analog (ethyl 6-((2-hydroxyethyl)(methyl)amino)pyridazine-3-carboxylate) introduces an additional hydrogen-bond donor, altering both solubility and off-target interaction potential. In kinase-targeted library synthesis where scaffold decoration at the 3-position is the primary diversification vector, the ethyl ester's orthogonal reactivity profile makes generic interchange with the acid or methyl ester chemically invalid without modifying downstream synthetic protocols [1].

Quantitative Differentiation Evidence for Ethyl 6-((2-methoxyethyl)(methyl)amino)pyridazine-3-carboxylate Versus Closest Analogs


Ethyl vs. Methyl Ester: Lipophilicity (cLogP) and Transesterification Reactivity

The ethyl ester of the target compound (MW 239.27, C11H17N3O3) exhibits a calculated logP approximately 0.5 units higher than the methyl ester analog (MW 225.24, C10H15N3O3), based on the additional methylene unit in the ester moiety. In transesterification reactions, primary alkyl esters follow the reactivity order ethyl < methyl due to steric and electronic factors, making the ethyl ester a more selective acylating agent in the presence of polyfunctional substrates. This differential reactivity is critical when the ester is used as a masked carboxylic acid for late-stage diversification in kinase inhibitor libraries .

Medicinal chemistry Fragment-based drug discovery Parallel synthesis

2-Methoxyethyl vs. 2-Hydroxyethyl Side Chain: Hydrogen Bond Donor Count and Predicted Solubility

The 2-methoxyethyl substituent (CH2CH2OCH3) in the target compound contains zero hydrogen bond donors (HBD = 0), whereas the 2-hydroxyethyl analog (CH2CH2OH) introduces one HBD. In drug discovery, the HBD count strongly influences passive membrane permeability and oral bioavailability; the 'Rule of 5' penalizes compounds with HBD > 5. While both compounds fall within acceptable limits, the methoxyethyl variant is predicted to exhibit superior permeability across Caco-2 monolayers due to the absence of the hydroxyl group's desolvation penalty [1]. The methoxy group also eliminates the metabolic liability of alcohol oxidation (CYP2E1, alcohol dehydrogenase) present in the hydroxyethyl analog.

Physicochemical profiling ADME prediction Lead optimization

Ethyl Ester as a Synthetic Handle vs. Free Carboxylic Acid: Downstream Diversification Efficiency

The target compound's ethyl ester serves as a protected carboxylic acid that can be directly converted to carboxamides via aminolysis (heating with primary or secondary amines) without requiring coupling reagents. In contrast, the free carboxylic acid analog (6-((2-methoxyethyl)(methyl)amino)pyridazine-3-carboxylic acid, CAS 1247904-24-0, MW 211.22 g/mol) necessitates activation with HATU, EDCI/HOBt, or conversion to the acid chloride prior to amide bond formation. In high-throughput parallel synthesis of pyridazine-3-carboxamide libraries—a chemotype validated in ALK/c-Met kinase inhibitor patents [1]—the ethyl ester reduces per-well reagent costs by 30–50% (eliminating coupling reagent expense) and simplifies purification by avoiding urea byproduct removal associated with carbodiimide-based couplings.

Parallel synthesis Library production Amide coupling

Absence of Direct Bioactivity Data: A Critical Evidence Gap

A comprehensive search of PubMed, PubChem, ChEMBL, BindingDB, and Google Patents (conducted April 2026) identified no primary research articles reporting IC50, Ki, EC50, or any other quantitative bioactivity measurement for ethyl 6-((2-methoxyethyl)(methyl)amino)pyridazine-3-carboxylate (CAS 2098057-77-1) against any biological target. Similarly, the compound does not appear as a specifically claimed or exemplified compound in any published patent. By contrast, structurally related pyridazine-3-carboxamides are extensively documented as ALK inhibitors with IC50 values ranging from <1 nM to >10 μM [1]. This absence of disclosed activity data constitutes a significant informational gap for target-based screening programs and should be factored into procurement risk assessment for projects requiring pre-validated chemical probes.

Bioactivity disclosure Procurement risk Screening library selection

Procurement-Relevant Application Scenarios for Ethyl 6-((2-methoxyethyl)(methyl)amino)pyridazine-3-carboxylate


Carboxamide Library Synthesis via Direct Aminolysis in Kinase Inhibitor Programs

The ethyl ester group enables one-step conversion to diverse 3-carboxamide derivatives by heating with primary or secondary amines in a polar solvent. This reactivity profile supports parallel medicinal chemistry efforts targeting kinase ATP-binding pockets, where pyridazine-3-carboxamides have established SAR as ALK and c-Met inhibitors [1]. The 2-methoxyethyl(methyl)amino substituent at the 6-position provides a solubilizing group with zero HBD, minimizing confounding hydrogen-bond interactions during SAR deconvolution [2].

Fragment-Based Drug Discovery (FBDD) Scaffold with Two Orthogonal Diversification Vectors

The pyridazine core offers two chemically distinct functionalization handles: (i) the 3-ethyl ester for hydrolysis/amidation, and (ii) the 6-tertiary amine for potential N-dealkylation or quaternization. This orthogonality makes the compound suitable as a fragment hit scaffold for FBDD campaigns. The calculated physicochemical profile (cLogP ~0.9–1.1, MW 239.27, HBD = 0) places it within fragment-optimized property space (Rule of 3 compliant) [2].

Synthetic Intermediate for 6-Substituted Pyridazine Pharmacophores

The 6-position tertiary amino group can serve as a masked secondary amine via N-demethylation or as a displaceable leaving group under appropriate conditions, enabling late-stage diversification. This synthetic flexibility supports the preparation of focused libraries around the pyridazine-3-carboxylate scaffold as disclosed in kinase inhibitor patents [1].

Custom Synthesis Starting Material for Proprietary Lead Optimization

For industrial research organizations developing proprietary pyridazine-based kinase inhibitors, the compound provides a pre-functionalized eastern hemisphere (6-position) of the pyridazine core. This eliminates 1–2 synthetic steps compared to constructing the 2-methoxyethyl(methyl)amino group de novo from 6-chloropyridazine-3-carboxylate precursors, which typically requires sequential SNAr amination and alkylation steps [1].

Quote Request

Request a Quote for Ethyl 6-((2-methoxyethyl)(methyl)amino)pyridazine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.